N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
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Overview
Description
N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the Thiophene Group: The thiophene moiety can be attached through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrazole or pyrimidine rings, potentially leading to hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the pyrimidine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The compound might inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Thiophen-2-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
- N-(Furan-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine
- N-(Thiophen-3-ylmethyl)-4-(1-phenyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Uniqueness
N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the thiophene ring, in particular, might enhance its electronic properties and binding affinity to certain biological targets.
Properties
Molecular Formula |
C19H17N5S |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-[1-(2-methylphenyl)pyrazol-4-yl]-N-(thiophen-3-ylmethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H17N5S/c1-14-4-2-3-5-18(14)24-12-16(11-22-24)17-6-8-20-19(23-17)21-10-15-7-9-25-13-15/h2-9,11-13H,10H2,1H3,(H,20,21,23) |
InChI Key |
YDFKEXPSTMGONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NCC4=CSC=C4 |
Origin of Product |
United States |
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